N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a structurally complex molecule featuring a quinazolin-2,4-dione core, a 1,3-benzodioxole moiety, and a butanamide linker. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 1,3-benzodioxole group, a methylenedioxy-substituted aromatic ring, is frequently employed in medicinal chemistry to enhance metabolic stability and bioavailability . Characterization techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry are critical for confirming its structure, as demonstrated in related compounds .
Properties
CAS No. |
899910-53-3 |
|---|---|
Molecular Formula |
C29H28N4O6 |
Molecular Weight |
528.565 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H28N4O6/c1-19-8-11-21(12-9-19)31-27(35)17-33-23-6-3-2-5-22(23)28(36)32(29(33)37)14-4-7-26(34)30-16-20-10-13-24-25(15-20)39-18-38-24/h2-3,5-6,8-13,15H,4,7,14,16-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
DJBALZVPZLYVSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a quinazoline derivative. Its molecular formula is with a molecular weight of 528.56 g/mol. The presence of these functional groups suggests that it may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. It is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression and inflammation. The dual functionality of the benzodioxole and quinazoline structures allows for diverse interactions with biological macromolecules.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties against certain bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in breast and prostate cancer cells through caspase activation. |
| Inflammation model in macrophages | Reduced levels of TNF-alpha and IL-6 upon treatment with the compound. |
| Antimicrobial susceptibility testing | Effective against Staphylococcus aureus and Escherichia coli at specific concentrations. |
Comparison with Similar Compounds
Quinazolin-2,4-dione Derivatives
The quinazolin-2,4-dione core is shared with compounds like 4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide (). This derivative exhibits a thiazolidinedione substituent instead of the 1,3-benzodioxole group, which may influence electronic properties and target selectivity.
1,3-Benzodioxole-Containing Compounds
Verminoside () and other phenylpropanoid derivatives incorporate the 1,3-benzodioxole group but lack the quinazolinone core. These compounds often exhibit antioxidant properties, highlighting the role of the benzodioxole moiety in radical scavenging .
Isoxazole and Oxadiazole Derivatives
Compounds like N-benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide () and 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () feature heterocyclic systems (isoxazole, oxadiazole) instead of quinazolinone. These structures are associated with diverse bioactivities, including antimicrobial and kinase inhibitory effects, but may differ in binding affinity due to electronic and steric variations .
Bioactivity and Target Profiling
Molecular networking () and hierarchical clustering () reveal that structural similarity correlates with bioactivity. For example:
- Cosine scores >0.8 in MS/MS fragmentation indicate close structural relationships, suggesting the target compound may share bioactivity with other quinazolinones or benzodioxoles .
- Tanimoto and Dice indexes () quantify chemical similarity, with values >0.65 implying shared pharmacological targets, such as kinases or oxidoreductases .
Spectral and Computational Comparisons
Table 1: Key Comparisons with Structural Analogues
Limitations and Contradictions
- Bioactivity Prediction: While structural similarity (e.g., cosine scores >0.8) suggests overlapping targets, exceptions exist due to minor substituent changes ().
- Synthetic Challenges : The bulky 1,3-benzodioxole group may reduce reaction yields compared to simpler analogues ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
